molecular formula C28H28N4O3S3 B2519707 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 486453-20-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2519707
M. Wt: 564.74
InChI Key: ISMDCTWWUUNRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzamide derivatives and their complexes has been explored in several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free microwave-assisted method . Another study reported the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as potential anticancer agents .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and their complexes, revealing details such as atom positions, bond lengths, bond angles, and dihedral angles . The molecular structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, which showed a twisted conformation between the pyrazole and thiophene rings . The title compound in another study, a pyrazolo[3,4-b]pyridine derivative, displayed a planar geometry except for two adjacent carbon atoms .

Chemical Reactions Analysis

The synthesized benzamide derivatives underwent various reactions to form their respective products. For example, the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were oxidized to form cyclized products . In another case, an unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines was observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . The compounds exhibited different gelation behaviors, with some forming stable gels in certain solvent mixtures, which was attributed to non-covalent interactions such as π-π stacking and hydrogen bonding . Thermal analysis of a pyrazole derivative provided insights into its thermal stability .

Cytotoxic Activity

Several of the synthesized compounds were evaluated for their cytotoxic activity against various human cancer cell lines. The N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines . The Schiff's bases containing a thiadiazole scaffold and benzamide groups also exhibited promising anticancer activity . Substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides were found to have strong cytotoxic activities against breast cancer cells .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

  • Research on similar compounds, such as substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, has shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These analogues demonstrate competitive inhibition with ATP, indicating potential therapeutic applications in inhibiting abnormal angiogenesis associated with various diseases, including cancer (Borzilleri et al., 2006).

Synthesis of Benzothiazole Moieties

  • Studies have synthesized a variety of pyridine and pyrimidine rings incorporating benzothiazole moiety. This includes the creation of compounds with potential applications in pharmacology and material sciences, demonstrating the versatility of benzothiazole derivatives in chemical synthesis (Mohamed et al., 2013).

Antibacterial and Antifungal Activities

  • Novel series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, have been synthesized and characterized, showing antibacterial activities against gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi. This indicates the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Supramolecular Gelators

  • N-(thiazol-2-yl)benzamide derivatives, a related compound series, have been synthesized and investigated for their gelation behavior. These compounds exhibit gelation towards ethanol/water and methanol/water mixtures, demonstrating the potential for application in material sciences, particularly in the development of novel gelators (Yadav & Ballabh, 2020).

Synthesis of Pyridin-2-yl)benzo[d]thiazol-2-amines

  • Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines have been synthesized using an oxidative C–S bond formation strategy. These compounds' metal-free approach and broad substrate scope highlight their potential in medicinal chemistry and drug design (Mariappan et al., 2016).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S3/c1-4-15-32(16-5-2)38(34,35)20-12-10-19(11-13-20)26(33)30-28-25(21-14-17-31(3)18-24(21)37-28)27-29-22-8-6-7-9-23(22)36-27/h4-13H,1-2,14-18H2,3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMDCTWWUUNRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.